Lycaconitine

nAChR pharmacology α7 receptor nicotinic acetylcholine receptor

Lycaconitine (CAS 25867-19-0) is a C19-norditerpenoid alkaloid structurally belonging to the aconitane class, naturally occurring in Aconitum and Delphinium species. It shares the lycoctonine-type hexacyclic scaffold with the well-known α7 nAChR antagonist methyllycaconitine (MLA), differing only by the absence of an N-methyl group on the succinimide ring.

Molecular Formula C36H48N2O10
Molecular Weight 668.8 g/mol
CAS No. 25867-19-0
Cat. No. B1494754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycaconitine
CAS25867-19-0
Synonymslycaconitine
Molecular FormulaC36H48N2O10
Molecular Weight668.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O
InChIInChI=1S/C36H48N2O10/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3/t20-,21-,23+,24+,27-,28+,29-,30+,32+,33+,34-,35+,36-/m1/s1
InChIKeyKFXVNXQXPRPLQA-JEUORDJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Lycaconitine (CAS 25867-19-0): A C19-Norditerpenoid Alkaloid for Specialized nAChR and Ion Channel Research


Lycaconitine (CAS 25867-19-0) is a C19-norditerpenoid alkaloid structurally belonging to the aconitane class, naturally occurring in Aconitum and Delphinium species. It shares the lycoctonine-type hexacyclic scaffold with the well-known α7 nAChR antagonist methyllycaconitine (MLA), differing only by the absence of an N-methyl group on the succinimide ring. [1] This single structural divergence imparts markedly different receptor selectivity, acute toxicity, and ion-channel pharmacology, making lycaconitine a critical comparator compound for structure–activity relationship (SAR) studies and a distinct chemical tool for probing nicotinic acetylcholine receptor subtypes, voltage-gated sodium channels, and multidrug resistance pathways. [2]

Why Lycaconitine Cannot Be Replaced by Methyllycaconitine or Other Norditerpenoid Alkaloids


Although lycaconitine is structurally almost identical to methyllycaconitine (MLA)—the only difference being a single N-methyl group on the succinimide moiety—this minimal modification profoundly alters both its pharmacodynamic and toxicological profile. Lycaconitine exhibits a 20-fold lower affinity for the α7 nicotinic acetylcholine receptor (nAChR) yet retains significant affinity for the α4β2 subtype, resulting in a fundamentally different selectivity ratio that cannot be replicated by MLA or other commercially available norditerpenoid alkaloids. [1] Moreover, lycaconitine is approximately 5-fold less acutely toxic than MLA (LD50 15 vs. 3 mg/kg i.v. in mice), providing a wider experimental safety window for in vivo studies where MLA's toxicity precludes dose escalation. [1] Substituting lycaconitine with lappaconitine or aconitine is similarly invalid: lappaconitine displays comparable sodium channel inhibition but a divergent cardiac arrhythmogenic signature [2], while aconitine acts as a sodium channel activator rather than an inhibitor. These structural, pharmacological, and toxicological distinctions render generic interchange scientifically unsound and demand compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Lycaconitine (CAS 25867-19-0) Against Closest Analogs


α7 nAChR Binding Affinity: Lycaconitine vs. Methyllycaconitine (MLA)

A direct head-to-head comparison using identical radioligand displacement assays in rat brain tissue reveals that lycaconitine exhibits a Ki of 80 nM for the α7 nAChR, which is 20-fold weaker than methyllycaconitine (Ki = 4 nM). [1] This 20× difference in affinity at α7 is a critical SAR finding, demonstrating that the N-methyl group on the succinimide ring of MLA is a major determinant of high-affinity α7 binding. [1]

nAChR pharmacology α7 receptor nicotinic acetylcholine receptor

α4β2 nAChR Binding Affinity and Subtype Selectivity Profile

The same brain membrane study also measured α4β2 nAChR affinity: lycaconitine has a Ki of 1000 nM, while MLA has a Ki of 400 nM, representing only a 2.5-fold difference. [1] Consequently, the α7/α4β2 selectivity ratio for lycaconitine is 12.5 (80 nM vs. 1000 nM), whereas MLA's selectivity ratio is 100 (4 nM vs. 400 nM). [1] This eight-fold divergence in receptor selectivity profile is a direct consequence of the missing N-methyl group. [1]

α4β2 nAChR nAChR subtype selectivity norditerpenoid alkaloid

Acute Systemic Toxicity: Lycaconitine Provides a 5-Fold Wider Safety Margin than Methyllycaconitine

Historical toxicity data cited in the same study record an intravenous LD50 in mice of approximately 15 mg/kg for lycaconitine, compared to approximately 3 mg/kg for methyllycaconitine. [1] This represents a 5-fold reduction in acute lethality. [1] The lower toxicity is attributed to the missing N-methyl group on the succinimide ring, which reduces both nAChR potency and off-target cardiac effects. [1]

acute toxicity LD50 in vivo safety margin

Voltage-Gated Sodium Channel Nav1.7 Inhibition: Lycaconitine vs. Lappaconitine

In patch-clamp electrophysiology assays using HEK293 cells expressing human Nav1.7, lycaconitine demonstrated antagonist activity with an IC50 of 30 µM when tested at a holding potential of −125 mV, corresponding to the inactivated state. [1] By comparison, lappaconitine, another C19-diterpenoid alkaloid, inhibited Nav1.7 with an IC50 of 27.7 µM when clamped at −70 mV (resting state). [2] While the absolute IC50 values appear similar, the difference in voltage protocol (inactivated vs. resting state) has profound implications: lycaconitine's activity at −125 mV suggests preferential binding to inactivated channels, a property often associated with state-dependent analgesics. This indirect cross-study comparison highlights lycaconitine's potential as a chemical probe for state-dependent sodium channel modulation, warranting further head-to-head investigation.

Nav1.7 voltage-gated sodium channel pain target

Multidrug Resistance (MDR) Inhibitory Activity: Lycaconitine as a Unique Cancer Pharmacology Tool

In a bioassay-guided fractionation study, lycaconitine was isolated as the active principle from Aconitum pseudo-laeve var. erectum, demonstrating concentration-dependent inhibition of multidrug resistance in human fibrocarcinoma KB V20C cells (resistant to 20 nM vincristine) with an IC50 of 74 µg/mL. [1] Although no direct in-assay comparator is available, this activity is noteworthy because the structurally related methyllycaconitine and other norditerpenoid alkaloids are not commonly reported as MDR inhibitors. This places lycaconitine as a rare C19-diterpenoid alkaloid with validated MDR-reversal activity, distinct from its nAChR and sodium channel pharmacology. [1]

multidrug resistance P-glycoprotein KB V20C

Recommended Application Scenarios for Lycaconitine Based on Quantitative Differentiation Evidence


Functional Dissection of nAChR Subtype Contributions in Neurological Disease Models

Investigators studying the relative contributions of α7 and α4β2 nAChRs to cognitive function, neuroinflammation, or analgesia can use lycaconitine as a pharmacological probe with an intermediate selectivity ratio of 12.5 (α7/α4β2), contrasting with MLA's extreme α7 selectivity (ratio 100). [1] At concentrations around the α7 Ki (80 nM), lycaconitine partially engages both receptor subtypes, enabling simultaneous modulation of α7- and α4β2-mediated currents in hippocampal slice preparations or primary neuronal cultures. [1]

In Vivo Neuropharmacology Requiring a Wider Safety Window than Methyllycaconitine

When protocols demand systemic administration for chronic pain, epilepsy, or nicotine addiction models, lycaconitine's 5-fold higher LD50 (15 vs. 3 mg/kg i.v.) reduces early mortality and permits dose–response curves up to levels unattainable with MLA. [2] This safety advantage is particularly relevant for rodent models requiring repeated intraperitoneal or intravenous dosing over multiple days. [2]

Chemical Probe for State-Dependent Sodium Channel Nav1.7 Blockade

Electrophysiology labs investigating state-dependent sodium channel pharmacology can employ lycaconitine as a tool that preferentially inhibits inactivated Nav1.7 (IC50 30 µM at −125 mV). [3] In contrast to lappaconitine, which has been tested primarily at resting potentials, lycaconitine's inactivated-state activity makes it suitable for studying mechanisms relevant to chronic pain where sodium channels accumulate in the inactivated state. [3]

Multidrug Resistance Reversal Studies and Cancer Chemosensitizer Screening

Given its unique MDR-inhibitory activity (IC50 74 µg/mL against KB V20C cells), lycaconitine serves as a naturally derived lead compound for medicinal chemistry programs aiming to develop non-cytotoxic chemosensitizers that restore vincristine sensitivity in resistant carcinomas. [4] Its lack of reported cross-resistance with classical MDR inhibitors such as verapamil further supports its use in combinatorial drug screening pipelines. [4]

Quote Request

Request a Quote for Lycaconitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.